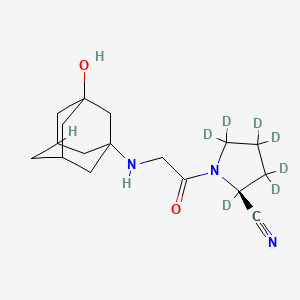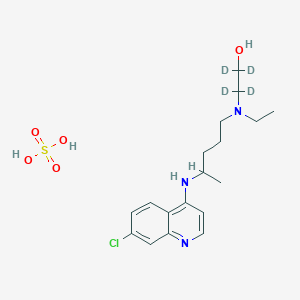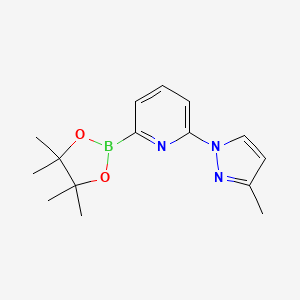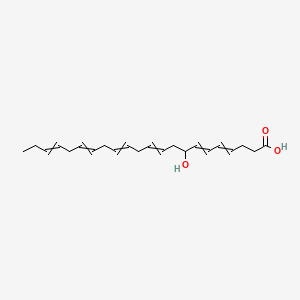
8-Hydroxydocosa-4,6,10,13,16,19-hexaenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxydocosa-4,6,10,13,16,19-hexaenoic acid is a hydroxylated derivative of docosahexaenoic acid, a long-chain polyunsaturated fatty acid. This compound is characterized by the presence of a hydroxyl group at the 8th carbon position and six double bonds at the 4th, 6th, 10th, 13th, 16th, and 19th positions. It is a metabolite of docosahexaenoic acid and plays a significant role in various biological processes .
Mechanism of Action
Target of Action
8-Hydroxydocosa-4,6,10,13,16,19-hexaenoic acid, also known as 8-HDoHE, is a metabolite It is known to play a significant role in the body’s metabolic processes .
Mode of Action
It is known to be involved in the body’s metabolic processes . It is a hydroxydocosahexaenoic acid that consists of 4Z,6E,10Z,13Z,16Z,19Z-docosahexaenoic acid bearing an additional 8-hydroxy substituent .
Biochemical Pathways
8-HDoHE is involved in various biochemical pathways due to its role as a metabolite . It is a part of the body’s metabolic processes, contributing to the transport of acyl-groups from the cytoplasm into the mitochondria . This process facilitates the production of fatty acids in cells, which are essential in cell membrane structure .
Pharmacokinetics
As a metabolite, it is likely to be involved in various metabolic processes in the body .
Result of Action
It is known to play a significant role in the body’s metabolic processes .
Action Environment
As a metabolite, its action is likely to be influenced by various factors related to the body’s metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxydocosa-4,6,10,13,16,19-hexaenoic acid typically involves the hydroxylation of docosahexaenoic acid. This can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation often employs lipoxygenases or cytochrome P450 enzymes, which introduce the hydroxyl group at the desired position under mild conditions. Chemical hydroxylation, on the other hand, may involve the use of reagents such as osmium tetroxide or hydrogen peroxide in the presence of catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic processes due to their specificity and efficiency. The use of bioreactors and immobilized enzymes can enhance the yield and purity of the product. Chemical synthesis methods may also be employed, but they often require more stringent conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxydocosa-4,6,10,13,16,19-hexaenoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can reduce the double bonds.
Substitution: Nucleophiles such as halides or amines can be used in the presence of suitable catalysts
Major Products:
Oxidation: Formation of 8-oxodocosa-4,6,10,13,16,19-hexaenoic acid.
Reduction: Formation of 8-hydroxydocosanoic acid.
Substitution: Formation of 8-substituted derivatives depending on the nucleophile used
Scientific Research Applications
8-Hydroxydocosa-4,6,10,13,16,19-hexaenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of hydroxylated polyunsaturated fatty acids.
Biology: Investigated for its role in cellular signaling and metabolism.
Medicine: Explored for its potential anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of nutraceuticals and functional foods
Comparison with Similar Compounds
Docosahexaenoic Acid (DHA): The parent compound, which lacks the hydroxyl group at the 8th position.
7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic Acid: A similar compound with the hydroxyl group at the 7th position.
17(S)-Hydroxydocosa-4,6,10,13,16,19-hexaenoic Acid: Another hydroxylated derivative with the hydroxyl group at the 17th position .
Uniqueness: 8-Hydroxydocosa-4,6,10,13,16,19-hexaenoic acid is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Properties
CAS No. |
90780-54-4 |
|---|---|
Molecular Formula |
C22H32O3 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(4E,6E,10Z,13Z,16Z,19Z)-8-hydroxydocosa-4,6,10,13,16,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-21(23)19-16-13-14-17-20-22(24)25/h3-4,6-7,9-10,12-16,19,21,23H,2,5,8,11,17-18,20H2,1H3,(H,24,25)/b4-3-,7-6-,10-9-,14-13+,15-12-,19-16+ |
InChI Key |
ZHBVYDMSPDDAKE-KSOSSLAQSA-N |
SMILES |
CCC=CCC=CCC=CCC=CCC(C=CC=CCCC(=O)O)O |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\CC(/C=C/C=C/CCC(=O)O)O |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC(C=CC=CCCC(=O)O)O |
Synonyms |
8-hydroxy Docosahexaenoic Acid; (±)8-HDoHE |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Butyl-5-{3-methoxy-3-oxo-2-[(thiophen-2-yl)methyl]prop-1-en-1-yl}-1H-imidazol-1-yl)methyl]benzoic acid](/img/structure/B593848.png)
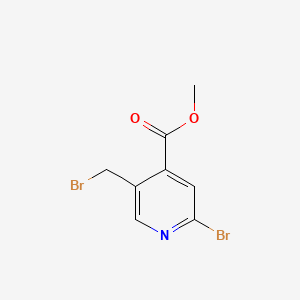
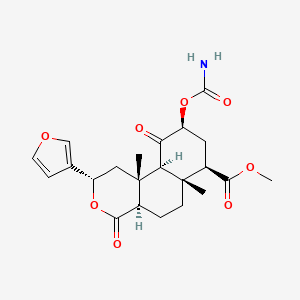

![11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole](/img/structure/B593858.png)
![1H-Pyrrolo[3,2-B]pyridin-5-ylboronic acid](/img/structure/B593859.png)
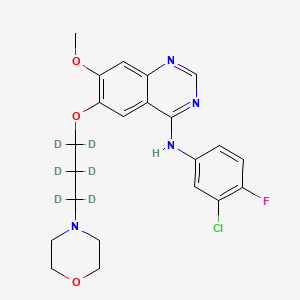
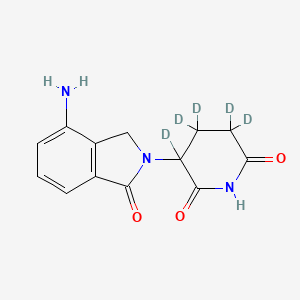
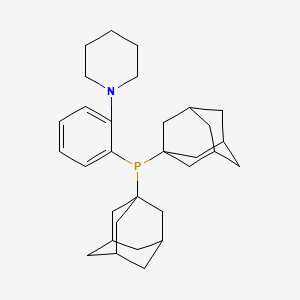
![(1R,2S,6S,8S,9R)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B593866.png)
![3-Butyl-1,1,2-trimethyl-1H-benz[e]indolium iodide](/img/structure/B593867.png)
